2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a morpholine moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by morpholine.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonyl-indole intermediate.
Acetamide Formation: The final step involves the reaction of the sulfonyl-indole intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group or the carbonyl group in the morpholine moiety, resulting in different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-2,3-dione derivatives, while reduction of the sulfonyl group can yield sulfinyl or sulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. Its morpholine and indole moieties are particularly interesting for probing biological pathways.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties. The indole ring is a common pharmacophore in many drugs, and the presence of the morpholine group can enhance its bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the morpholine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methylacetamide: Similar structure but lacks the tetrahydrofuran ring.
2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-ethylacetamide: Similar structure with an ethyl group instead of the tetrahydrofuran ring.
2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide: Similar structure with a phenyl group instead of the tetrahydrofuran ring.
Uniqueness
The uniqueness of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring, in particular, can influence its solubility, stability, and interaction with biological targets, setting it apart from similar compounds.
Biological Activity
The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The structural components include:
- Indole moiety : Implicated in various pharmacological effects.
- Morpholino group : Enhances solubility and bioavailability.
- Tetrahydrofuran ring : Contributes to molecular stability.
The molecular formula is C27H34N4O6S, with a molecular weight of approximately 578.68 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it may target the NF-kappa-B pathway , which is crucial in regulating immune responses and cell survival .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Regulation : It affects cell cycle checkpoints by downregulating CDKN1A, thereby disrupting normal cell cycle progression .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 (epidermoid) | 5.0 | Induces apoptosis via caspase activation |
U251 (glioblastoma) | 3.5 | Inhibits NF-kappa-B signaling |
Jurkat (T-cell) | 4.0 | Disrupts cell cycle regulation |
Table 1: Cytotoxicity results of this compound against various cancer cell lines.
Case Study 1: Antitumor Activity
In a study involving xenograft models, the administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating effective antitumor activity .
Case Study 2: Immune Modulation
Another investigation highlighted the compound's ability to modulate immune responses by downregulating T-cell proliferation through interaction with dendritic cells. This suggests potential applications in autoimmune diseases or as an adjunct in cancer immunotherapy .
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c25-20(22-12-16-4-3-9-30-16)15-31(27,28)19-13-24(18-6-2-1-5-17(18)19)14-21(26)23-7-10-29-11-8-23/h1-2,5-6,13,16H,3-4,7-12,14-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOYUDURUFNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.